molecular formula C7H8N6S B13160561 4-Amino-6-(1-methyl-1H-imidazol-4-yl)-1,3,5-triazine-2-thiol

4-Amino-6-(1-methyl-1H-imidazol-4-yl)-1,3,5-triazine-2-thiol

Cat. No.: B13160561
M. Wt: 208.25 g/mol
InChI Key: GASQCDZJQWUGJC-UHFFFAOYSA-N
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Description

4-Amino-6-(1-methyl-1H-imidazol-4-yl)-1,3,5-triazine-2-thiol is a heterocyclic compound that features a triazine ring fused with an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(1-methyl-1H-imidazol-4-yl)-1,3,5-triazine-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-imidazole-4-carboxaldehyde with thiourea and an appropriate amine under reflux conditions. The reaction is usually carried out in a polar solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(1-methyl-1H-imidazol-4-yl)-1,3,5-triazine-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines, thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Amino-6-(1-methyl-1H-imidazol-4-yl)-1,3,5-triazine-2-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 4-Amino-6-(1-methyl-1H-imidazol-4-yl)-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-6-(1H-imidazol-4-yl)-1,3,5-triazine-2-thiol
  • 4-Amino-6-(1-methyl-1H-imidazol-2-yl)-1,3,5-triazine-2-thiol
  • 4-Amino-6-(1-methyl-1H-imidazol-5-yl)-1,3,5-triazine-2-thiol

Uniqueness

4-Amino-6-(1-methyl-1H-imidazol-4-yl)-1,3,5-triazine-2-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group on the imidazole ring can influence the compound’s reactivity and interaction with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H8N6S

Molecular Weight

208.25 g/mol

IUPAC Name

2-amino-6-(1-methylimidazol-4-yl)-1H-1,3,5-triazine-4-thione

InChI

InChI=1S/C7H8N6S/c1-13-2-4(9-3-13)5-10-6(8)12-7(14)11-5/h2-3H,1H3,(H3,8,10,11,12,14)

InChI Key

GASQCDZJQWUGJC-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1)C2=NC(=S)N=C(N2)N

Origin of Product

United States

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